molecular formula C8H4ClFN2 B6151534 1-chloro-4-fluorophthalazine CAS No. 303762-32-5

1-chloro-4-fluorophthalazine

Cat. No. B6151534
CAS RN: 303762-32-5
M. Wt: 182.6
InChI Key:
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Description

1-Chloro-4-fluorophthalazine (1-CFPh) is a halogenated aromatic compound that has been studied for its potential applications in various fields. 1-CFPh has been used in the synthesis of a variety of pharmaceuticals, as an intermediate in the production of dyes, and as a catalyst in organic reactions. It has also been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluorophthalazine is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, altering their activity. This can lead to changes in biochemical and physiological processes. For example, 1-chloro-4-fluorophthalazine has been shown to inhibit the activity of certain enzymes involved in DNA replication, leading to changes in gene expression.
Biochemical and Physiological Effects
1-chloro-4-fluorophthalazine has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 1-chloro-4-fluorophthalazine can inhibit the activity of certain enzymes involved in DNA replication, leading to changes in gene expression. Additionally, 1-chloro-4-fluorophthalazine has been shown to have anti-inflammatory and antioxidant properties. In animal studies, 1-chloro-4-fluorophthalazine has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

1-chloro-4-fluorophthalazine has several advantages in laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable in a variety of conditions and has a low toxicity. However, there are some limitations to using 1-chloro-4-fluorophthalazine in laboratory experiments. It is expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to control the concentration of 1-chloro-4-fluorophthalazine in experiments.

Future Directions

1-chloro-4-fluorophthalazine has potential applications in various scientific fields. Further research is needed to explore its potential as a catalyst for organic reactions, as an intermediate in the production of dyes, and as a reagent in the synthesis of pharmaceuticals. Additionally, further research is needed to investigate its potential effects on biochemical and physiological processes. Finally, further research is needed to explore the potential of 1-chloro-4-fluorophthalazine as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

1-chloro-4-fluorophthalazine is synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with phthalic anhydride. This reaction produces 1-chloro-4-fluorophthalazine in high yields with few side products. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with phthalic anhydride, the reaction of 1-chloro-4-fluorobenzene with phthalic acid, and the reaction of 4-fluorobenzaldehyde with phthalimide.

Scientific Research Applications

1-chloro-4-fluorophthalazine has been studied for its potential applications in various scientific fields. It has been used as a catalyst for organic reactions, such as the synthesis of heterocyclic compounds. It has also been used as an intermediate in the production of dyes and as a reagent in the synthesis of pharmaceuticals. In addition, 1-chloro-4-fluorophthalazine has been studied for its potential applications in biochemistry and physiology.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-chloro-4-fluorophthalazine can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "Phthalic anhydride", "Hydrazine hydrate", "Sodium hydroxide", "Chlorine gas", "Hydrofluoric acid", "Acetic anhydride", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Phthalic anhydride is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 1,4-dihydrophthalazine.", "Step 2: 1,4-dihydrophthalazine is chlorinated using chlorine gas to form 1-chloro-4-hydroxyphthalazine.", "Step 3: 1-chloro-4-hydroxyphthalazine is treated with hydrofluoric acid to form 1-chloro-4-fluorophthalazine.", "Step 4: 1-chloro-4-fluorophthalazine is acetylated using acetic anhydride in the presence of sulfuric acid to form the desired product.", "Step 5: The product is purified by recrystallization from a mixture of water and sodium chloride." ] }

CAS RN

303762-32-5

Product Name

1-chloro-4-fluorophthalazine

Molecular Formula

C8H4ClFN2

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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